
Commercial Sources and Application Notes for
Lateritin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lateritin

Cat. No.: B1674538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lateritin is a naturally occurring cyclic depsipeptide with recognized biological activities,

including inhibitory effects on acyl-CoA:cholesterol acyltransferase (ACAT) and potent anti-

cancer properties. The specific stereoisomer, (3R,6R)-Lateritin, also known as (3R,6R)-

Bassiatin, has garnered significant interest for its apoptosis-inducing capabilities in various

cancer cell lines. This document provides a comprehensive overview of commercial sources for

purchasing Lateritin and detailed application notes and protocols for its use in research and

drug development settings.

Commercial Availability
Lateritin and its stereoisomers are available from several commercial suppliers catering to the

research community. When purchasing, it is crucial to verify the specific stereoisomer being

offered, as the biological activity can be stereospecific.

Table 1: Commercial Suppliers of Lateritin
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Supplier
Product
Name(s)

CAS Number Purity Notes

Smolecule Lateritin 65454-13-9 >98%
General research

grade.

Adipogen Life

Sciences
(3S,6R)-Lateritin 65454-13-9 High Purity

Marketed as an

ACAT inhibitor.

Notes indicate

the (3R,6R)-

stereoisomer

possesses anti-

cancer activity.

Biomol (3S,6R)-Lateritin 65454-13-9 High Purity

Distributor for

Adipogen Life

Sciences.

United States

Biological
(3S,6R)-Lateritin 65454-13-9 Not Specified

Research

quantities

available.

Application Notes: Anti-Cancer Activity of (3R,6R)-
Lateritin
The (3R,6R)-stereoisomer of Lateritin has demonstrated significant anti-cancer effects,

particularly in estrogen receptor-positive (ER+) breast cancer cells. Its mechanism of action

involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling

pathways.

Mechanism of Action
(3R,6R)-Lateritin exhibits anti-cancer activity primarily through the induction of apoptosis. In

MCF-7 human breast cancer cells, it has been shown to activate the ERK1/2 and Akt signaling

pathways, which are paradoxically known as pro-survival pathways. However, in the context of

(3R,6R)-Lateritin treatment, sustained activation of ERK1/2 has been linked to the induction of

apoptosis[1]. The compound also demonstrates anti-estrogenic properties by competing with

estradiol for binding to the estrogen receptor alpha (ERα), leading to the downregulation of
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ERα and its target genes, such as cyclin D1[1][2]. This results in cell cycle arrest at the G0/G1

and G2/M phases[3][4].

Quantitative Data: Cytotoxicity and ACAT Inhibition
The following tables summarize the quantitative data available for Lateritin's biological

activities.

Table 2: IC50 Value for ACAT Inhibition

Enzyme Source IC50 Reference

Rat Liver Microsomes 5.7 µM [2]

Table 3: Cytotoxicity of (3R,6R)-Lateritin in Breast Cancer Cell Lines

Cell Line
Receptor
Status

Treatment
Concentration

Effect Reference

MCF-7
ER+, PR+,

HER2+
37.5 µM

Significant

cytotoxicity and

cell cycle arrest

[3][4][5]

MDA-MB-231 ER-, PR-, HER2- 37.5 µM

Less cytotoxic

effect compared

to MCF-7

[3][5]

SK-BR-3
ER-, PR-,

HER2+
Not specified

Cytotoxic effect

observed
[3][5]

SVCT
Normal Breast

Epithelial
37.5 µM

Lower

cytotoxicity

compared to

cancer cell lines

[3][4]

Note: A study mentioned the use of 15 different concentrations to determine cytotoxicity, but the

specific IC50 values were not provided in the abstract[3][4]. The 37.5 µM concentration was

used for subsequent cell cycle analysis.
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Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of (3R,6R)-

Lateritin on breast cancer cell lines[5].

Materials:

(3R,6R)-Lateritin

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) and a normal breast epithelial

cell line (e.g., SVCT)

DMEM or appropriate cell culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium

and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Prepare serial dilutions of (3R,6R)-Lateritin in culture medium to achieve the desired final

concentrations.

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing

different concentrations of (3R,6R)-Lateritin. Include a vehicle control (e.g., DMSO) and a
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no-treatment control.

Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for

4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control wells.

Protocol 2: Apoptosis Analysis by Flow Cytometry
(Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis and can be applied to cells treated

with (3R,6R)-Lateritin.

Materials:

Cells treated with (3R,6R)-Lateritin as described in Protocol 1.

Annexin V-FITC Apoptosis Detection Kit

Propidium Iodide (PI)

Binding Buffer

Flow cytometer

Procedure:

Culture and treat cells with (3R,6R)-Lateritin at the desired concentration and for the

appropriate duration.

Harvest the cells by trypsinization and collect them by centrifugation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1674538?utm_src=pdf-body
https://www.benchchem.com/product/b1674538?utm_src=pdf-body
https://www.benchchem.com/product/b1674538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of ERK and Akt
Phosphorylation
This protocol is based on the findings that (3R,6R)-Lateritin activates the ERK1/2 and Akt

pathways[1].

Materials:

Cells treated with (3R,6R)-Lateritin.

RIPA buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels.

PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-

Akt, and a loading control (e.g., anti-β-actin).

HRP-conjugated secondary antibodies.
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ECL Western Blotting Substrate.

Chemiluminescence imaging system.

Procedure:

Treat cells with (3R,6R)-Lateritin for the desired time points.

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again with TBST.

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Visualizations
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Caption: Signaling pathway of (3R,6R)-Lateritin in MCF-7 cells.
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Caption: Experimental workflow for the MTT cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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